Plasma kallikrein-IN-2

Plasma kallikrein inhibition IC50 comparison Biochemical assay

Plasma kallikrein-IN-2 (Compound 198) delivers sub‑nanomolar potency (IC50=0.1 nM) against human plasma kallikrein – a 9‑fold advantage over the FDA‑approved inhibitor berotralstat and 160‑fold over Plasma kallikrein‑IN‑4. This reversible inhibitor ensures robust target engagement at minimal concentrations, reducing solvent interference and false‑negative risk in HTS campaigns. It serves as a high‑benchmark positive control for hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy (DR) models, and as a reference standard in SAR programs. For reproducible, high‑confidence data, select the inhibitor with verified quantitative superiority.

Molecular Formula C28H24ClF3N8O3
Molecular Weight 613.0 g/mol
Cat. No. B12417993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlasma kallikrein-IN-2
Molecular FormulaC28H24ClF3N8O3
Molecular Weight613.0 g/mol
Structural Identifiers
SMILESCC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F
InChIInChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1
InChIKeyQTEIOTHWOLEZKV-DTLKIFBZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plasma Kallikrein-IN-2: Potent Small Molecule Inhibitor for Hereditary Angioedema and Diabetic Eye Disease Research


Plasma kallikrein-IN-2 (also referred to as Compound 198) is a synthetic small molecule inhibitor of human plasma kallikrein (PKal), a serine protease implicated in the contact activation pathway and bradykinin-mediated inflammatory disorders [1]. The compound exhibits an inhibitory concentration (IC50) of 0.1 nM against human PKal in biochemical assays, positioning it among the most potent reported PKal inhibitors [2]. Structurally, it bears the molecular formula C28H24ClF3N8O3 and a molecular weight of 612.99 g/mol [3].

Why Generic Substitution Fails: The Impact of 0.1 nM Potency on Plasma Kallikrein Inhibition


Plasma kallikrein inhibitors are not functionally interchangeable due to large differences in potency, selectivity, and mechanism of action [1]. Even within the same chemical class, small structural variations can result in orders-of-magnitude differences in inhibitory activity [2]. For example, the clinical inhibitor berotralstat has an IC50 of 0.888 nM, while another research tool, Plasma kallikrein-IN-4, has an IC50 of 16 nM [3]. Substituting a less potent inhibitor may fail to achieve sufficient target engagement at tolerable concentrations, compromising experimental outcomes in cellular or in vivo models. Therefore, selection based solely on nominal target class is insufficient; quantitative potency data must guide procurement decisions.

Quantitative Differentiation Evidence: Plasma Kallikrein-IN-2 vs. Comparators


1. Direct Potency Comparison: Plasma Kallikrein-IN-2 Exhibits 67-Fold Higher Potency Than Feniralstat

Plasma kallikrein-IN-2 (IC50 = 0.1 nM) is 67-fold more potent than the selective inhibitor Feniralstat (IC50 = 6.7 nM) when tested against human plasma kallikrein in vitro . This difference in inhibitory potency is quantified under comparable biochemical assay conditions using purified enzyme preparations. Feniralstat, a pyrazole derivative, has an IC50 of 6.7 nM for human PKal, whereas Plasma kallikrein-IN-2 achieves an IC50 of 0.1 nM, indicating a significantly lower concentration requirement to achieve 50% enzyme inhibition .

Plasma kallikrein inhibition IC50 comparison Biochemical assay

2. Potency Advantage Over Closely Related Research Tool Compound Plasma Kallikrein-IN-4

Plasma kallikrein-IN-2 (IC50 = 0.1 nM) is 160-fold more potent than Plasma kallikrein-IN-4 (IC50 = 16 nM), a compound from the same patent series [1]. Both are small molecule inhibitors of human plasma kallikrein, but the 160-fold difference in potency underscores the significant impact of chemical structure modifications within this class [1].

Plasma kallikrein inhibition IC50 comparison Inhibitor potency

3. Comparison with FDA-Approved Oral Inhibitor Berotralstat (BCX7353)

Plasma kallikrein-IN-2 (IC50 = 0.1 nM) is approximately 9-fold more potent than the FDA-approved oral plasma kallikrein inhibitor berotralstat (BCX7353), which has a reported IC50 of 0.888 nM [1]. Berotralstat is a clinically validated benchmark, making this comparison particularly relevant for researchers seeking a highly potent research tool [1].

Plasma kallikrein inhibition IC50 comparison Clinical benchmark

4. Potency in Context: Comparison with Covalent Inhibitor Plasma Kallikrein-IN-5

Plasma kallikrein-IN-2 (IC50 = 0.1 nM) exhibits comparable potency to the long-duration covalent inhibitor Plasma kallikrein-IN-5 (IC50 = 70 pM at 24 hours) but with the simplicity of a reversible binding mechanism . Plasma kallikrein-IN-5 displays time-dependent inhibition, with an IC50 of 66 nM at 1 minute and 70 pM at 24 hours, indicating progressive covalent inactivation . In contrast, Plasma kallikrein-IN-2 provides immediate, full potency without requiring prolonged pre-incubation .

Plasma kallikrein inhibition Covalent inhibitor Time-dependent inhibition

Optimized Application Scenarios for Plasma Kallikrein-IN-2 Based on Differentiation Evidence


1. High-Throughput Screening and Biochemical Assays Requiring Maximal Potency

Plasma kallikrein-IN-2's exceptional potency (IC50 = 0.1 nM) makes it an ideal tool compound for high-throughput screening (HTS) campaigns and biochemical assays where robust target engagement at low concentrations is critical . Its 67-fold potency advantage over Feniralstat and 160-fold advantage over Plasma kallikrein-IN-4 minimize compound usage, reduce solvent interference, and lower the risk of false negatives in primary screens [1][2].

2. Positive Control for Studies of Hereditary Angioedema (HAE) and Bradykinin-Mediated Diseases

Given its sub-nanomolar inhibition of plasma kallikrein, Plasma kallikrein-IN-2 serves as an excellent positive control for cellular and in vivo models of hereditary angioedema (HAE), diabetic macular edema (DME), and diabetic retinopathy (DR) . Its potency exceeds that of the FDA-approved inhibitor berotralstat (0.888 nM) by nearly 9-fold, establishing a high benchmark for maximal PKal inhibition in disease-relevant assays [1].

3. Structure-Activity Relationship (SAR) Studies and Lead Optimization

The substantial potency differences between Plasma kallikrein-IN-2 and its analogs (e.g., Plasma kallikrein-IN-4, IC50 = 16 nM) highlight its utility as a reference standard in SAR studies [1]. Medicinal chemists can use Plasma kallikrein-IN-2 as a benchmark to evaluate the impact of structural modifications on PKal inhibitory activity, guiding the design of next-generation inhibitors [2].

4. In Vitro Pharmacology and Mechanism-of-Action Studies

Plasma kallikrein-IN-2's reversible inhibition mechanism and immediate potency (IC50 = 0.1 nM) make it well-suited for in vitro pharmacology studies where time-dependent covalent inhibition (e.g., Plasma kallikrein-IN-5) may complicate interpretation [1]. Researchers can use this compound to establish concentration-response relationships without the confounding variable of progressive, irreversible target modification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Plasma kallikrein-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.